molecular formula C15H20ClNO5 B13490802 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid

Cat. No.: B13490802
M. Wt: 329.77 g/mol
InChI Key: FGFDEMNPXRTOIT-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid typically involves several steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the propanoic acid moiety.

    Introduction of the Chloro-Substituted Methoxyphenyl Ring: The chloro-substituted methoxyphenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in synthetic applications makes it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The chloro-substituted methoxyphenyl ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a Boc-protecting group but lacks the chloro-substituted methoxyphenyl ring.

    N-Boc-hydroxylamine: Contains a Boc-protecting group and an amino moiety but differs in the overall structure.

    Methyl carbamate: Similar in having a carbamate group but lacks the complex aromatic ring structure.

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is unique due to its combination of a Boc-protected amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This unique structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H20ClNO5

Molecular Weight

329.77 g/mol

IUPAC Name

(3R)-3-(4-chloro-3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-10(16)12(7-9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

FGFDEMNPXRTOIT-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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